molecular formula C18H28N2O2S B6627765 3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane

3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane

Cat. No. B6627765
M. Wt: 336.5 g/mol
InChI Key: TWBFMXJPZDXDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane, also known as Epibatidine, is a natural alkaloid compound first isolated from the skin of the Ecuadorian frog Epipedobates tricolor in 1992. Epibatidine has been found to have potent analgesic effects, making it a promising candidate for the development of new pain medications.

Mechanism of Action

3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane acts as an agonist of nAChRs, specifically the α4β2 subtype. This leads to the release of neurotransmitters such as dopamine, which are involved in pain signaling and the reward pathway. 3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane also inhibits the reuptake of neurotransmitters such as serotonin and norepinephrine, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane has been shown to have potent analgesic effects in animal models of pain. It also has effects on the cardiovascular system, including a decrease in heart rate and blood pressure. 3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane has been shown to be highly toxic, however, with a narrow therapeutic window. It can cause respiratory depression and even death at high doses.

Advantages and Limitations for Lab Experiments

3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane is a useful tool for studying nAChRs and their role in pain signaling and addiction. It has been used in a variety of animal models to investigate these processes. However, due to its high toxicity, it must be used with caution in laboratory experiments. The low yield of the synthesis also makes it challenging to produce in large quantities.

Future Directions

There are several potential future directions for research on 3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane. One area of interest is the development of new pain medications based on the structure of 3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane. Researchers are also investigating the potential use of 3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane in treating addiction, particularly to nicotine. Finally, there is ongoing research into the mechanism of action of 3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane and its effects on the nervous system.

Synthesis Methods

The synthesis of 3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane is complex and involves multiple steps. The first step is the synthesis of the key intermediate, 3-(2-ethylsulfonylphenyl)-9-hydroxy-2,3,9,10-tetrahydro-1H,8H-3,9-(epiminomethano)phenanthrene. This intermediate is then converted to 3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane through a series of reactions, including cyclization and reduction. The overall yield of the synthesis is low, making 3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane a challenging compound to produce in large quantities.

Scientific Research Applications

3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane has been extensively studied for its analgesic properties. It has been found to be a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are involved in pain signaling. 3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane has been shown to be more potent than morphine in animal models of pain, with fewer side effects. 3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane has also been studied for its potential use in treating addiction, as nAChRs are involved in the reward pathway of the brain.

properties

IUPAC Name

3-(2-ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-4-23(21,22)18-8-6-5-7-17(18)19-12-11-15-9-10-16(13-19)20(15)14(2)3/h5-8,14-16H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBFMXJPZDXDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1N2CCC3CCC(C2)N3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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